molecular formula C23H27N3O4S B2575964 N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878055-71-1

N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2575964
CAS No.: 878055-71-1
M. Wt: 441.55
InChI Key: GHYGHECQPGYGCH-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfonyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the indole-sulfonyl compound with N,N-diethylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(3-(2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide: Similar structure with a p-tolyl group instead of an o-tolyl group.

    N,N-diethyl-2-(3-(2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide: Similar structure with an m-tolyl group.

Uniqueness

N,N-diethyl-2-(3-((2-oxo-2-(o-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may confer distinct steric and electronic properties compared to its para- and meta-substituted analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-4-25(5-2)23(28)15-26-14-21(18-11-7-9-13-20(18)26)31(29,30)16-22(27)24-19-12-8-6-10-17(19)3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGHECQPGYGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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